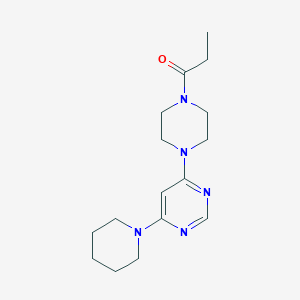
2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Etfubenzamide, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mecanismo De Acción
The mechanism of action of 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee involves the inhibition of specific proteins involved in cell proliferation and survival. Specifically, 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has been found to inhibit the activity of the protein AKT, which is involved in the regulation of cell growth and survival. By inhibiting AKT, 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has also been found to have anti-inflammatory and anti-oxidant properties. These properties make it a potentially valuable tool for researchers studying a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee in lab experiments is that it has been found to be relatively safe and non-toxic. This means that it can be used in a range of cell and animal models without causing significant harm or toxicity. However, one limitation of using 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee. One area of research that is currently being explored is the use of 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee in different types of cell and animal models to better understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee is a valuable tool for researchers studying a range of diseases and conditions. Its anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties make it a potentially valuable therapeutic agent. While there are limitations to its use in lab experiments, the future directions for research on 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee are promising and could lead to new treatments and therapies for a range of diseases.
Métodos De Síntesis
2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-nitrobenzoyl chloride with ethylsulfonylethylamine to form 2-(ethylsulfonyl)benzoic acid. This compound is then reacted with tetrahydro-2-furanmethanol to form the final product, 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee.
Aplicaciones Científicas De Investigación
2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has been studied for its potential use in a range of scientific research applications. One area of research where 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has shown promise is in the study of cancer. Studies have shown that 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.
Another area of research where 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee has shown potential is in the study of neurodegenerative diseases. Studies have shown that 2-(ethylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamidee can protect neurons from damage caused by oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20(17,18)13-8-4-3-7-12(13)14(16)15-10-11-6-5-9-19-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOKKDFSWHIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)
![N-[2-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5978441.png)
![N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5978446.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide](/img/structure/B5978453.png)

![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![1-benzoyl-3-[(2-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B5978472.png)
![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)

![1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)
![4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5978495.png)